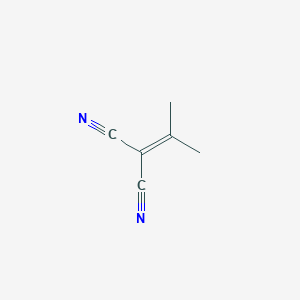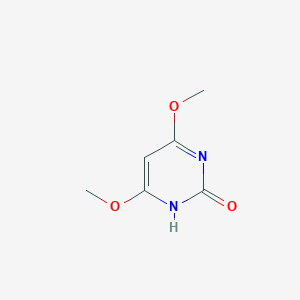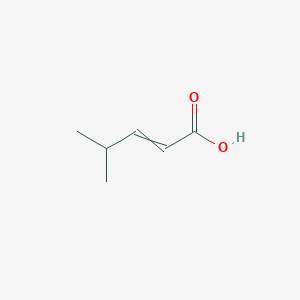
Isopropylidenemalononitrile
Vue d'ensemble
Description
Synthesis Analysis
Isopropylidenemalononitrile can be synthesized through several methods. A notable approach involves the condensation of malononitrile with various aldehydes in water, offering an environment-friendly and efficient procedure without the need for a catalyst. This process yields ylidenemalononitriles in high yields and selectivities, demonstrating the compound's accessibility for further chemical applications (Bigi et al., 2000).
Molecular Structure Analysis
The molecular structure of isopropylidenemalononitrile and its derivatives has been extensively studied, including through X-ray analysis. For example, the structure of 2-amino-4,6,6-trimethylcyclohexa-2,4-diene-1,1,3-tricarbonitrile, a dimerization product of isopropylidenemalononitrile, has been confirmed, showcasing the detailed geometric and electronic characteristics of these molecules (Dyachenko & Rusanov, 2006).
Chemical Reactions and Properties
Isopropylidenemalononitrile participates in diverse chemical reactions, including its role as a Michael acceptor in the synthesis of various compounds. It reacts with diazomethane to produce pyrazolines and cyclopropanedicarbonitriles, demonstrating its versatility in organic synthesis (Steinberg & Boer, 1967). Additionally, it has been employed in the clean synthesis of ylidenemalononitriles in water, highlighting its reactivity and the potential for eco-friendly synthetic processes (Bigi et al., 2000).
Physical Properties Analysis
The physical properties of isopropylidenemalononitrile, such as solubility, melting point, and boiling point, are crucial for its handling and application in various chemical syntheses. While specific data on these properties are not detailed here, they can be inferred from its structural characteristics and reactivity patterns in organic solvents and reactions.
Chemical Properties Analysis
The chemical properties of isopropylidenemalononitrile, including its reactivity with nucleophiles and electrophiles, are foundational to its utility in synthesizing complex molecules. Its ability to undergo reactions such as Michael addition and condensation with aldehydes in water without a catalyst demonstrates its reactive versatility and importance in organic chemistry (Bigi et al., 2000).
Applications De Recherche Scientifique
1. Synthesis of 2-amino-4,6,6-trimethylcyclohexa-2,4-diene-1,1,3-tricarbonitrile and other compounds
- Summary of Application : Isopropylidenemalononitrile is used in the synthesis of 2-amino-4,6,6-trimethylcyclohexa-2,4-diene-1,1,3-tricarbonitrile, 6-amino-2-(4-methoxybenzoylmethylsulfanyl)-4,4-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile, and fused 2-aminopyrans .
2. Molecularly Imprinted Polymers (MIPs) for Environmental Adsorption Applications
- Summary of Application : Isopropylidenemalononitrile can be used in the synthesis of Molecularly Imprinted Polymers (MIPs). MIPs are synthetic materials with pores or cavities to specifically retain a molecule of interest or analyte .
- Methods of Application : The synthesis of MIPs involves the generation of three-dimensional polymers with specific shapes, arrangements, orientations, and bonds to selectively retain a particular molecule called target .
3. Nanoscience and Nanotechnology
- Summary of Application : Isopropylidenemalononitrile can be used in the field of nanoscience and nanotechnology, which involves structures, devices, and systems with novel properties and functions due to the arrangement of their atoms on the 1–100 nm scale .
- Results or Outcomes : Nanotechnologies contribute to almost every field of science, including physics, materials science, chemistry, biology, computer science, and engineering .
4. Nanotechnology in Various Domains
- Summary of Application : Isopropylidenemalononitrile can be used in the field of nanoscience and nanotechnology, which involves structures, devices, and systems with novel properties and functions due to the arrangement of their atoms on the 1–100 nm scale .
- Results or Outcomes : Nanotechnology-enabled products have found applications in many sectors. These include transportation, materials, energy, electronics, medicine, agriculture and environmental science, and consumer and household products .
5. Applications of Silica-Based Nanoparticles
Safety And Hazards
Isopropylidenemalononitrile is classified as Category 3 for acute toxicity (Oral, Dermal, Inhalation) and Category 2 for skin corrosion/irritation and serious eye damage/eye irritation . It is advised to avoid breathing mist, vapors or spray, and to use only outdoors or in a well-ventilated area . In case of contact, immediate medical attention is recommended .
Propriétés
IUPAC Name |
2-propan-2-ylidenepropanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2/c1-5(2)6(3-7)4-8/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBHWAQBDJEGEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336394 | |
| Record name | Isopropylidenemalononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropylidenemalononitrile | |
CAS RN |
13166-10-4 | |
| Record name | Isopropylidenemalononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropylidenemalononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone](/img/structure/B78199.png)

